molecular formula C10H12F3NO B13048736 (1R,2R)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL

(1R,2R)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL

Cat. No.: B13048736
M. Wt: 219.20 g/mol
InChI Key: QFQLRAJBKGOONJ-MUWHJKNJSA-N
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Description

(1R,2R)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL ( 1212905-24-2) is a chiral amino alcohol building block of high interest in medicinal chemistry and drug discovery research . This compound features a propan-2-ol backbone with a 2-(trifluoromethyl)phenyl substituent and an amino group, both contributing to its stereochemistry and reactivity . The molecular formula is C10H12F3NO, and it has a molecular weight of 219.20 g/mol . Its defined (1R,2R) stereochemistry makes it a valuable chiral precursor or intermediate for the asymmetric synthesis of potentially bioactive molecules. Compounds containing the trifluoromethyl group are particularly sought after in pharmaceutical research, as this moiety can significantly influence a molecule's potency, metabolic stability, and membrane permeability . As a chiral scaffold, this amino alcohol is For Research Use Only and is strictly not intended for diagnostic or therapeutic applications. Researchers can leverage this building block in the development of new chemical entities, particularly in exploring structure-activity relationships for various biological targets.

Properties

Molecular Formula

C10H12F3NO

Molecular Weight

219.20 g/mol

IUPAC Name

(1R,2R)-1-amino-1-[2-(trifluoromethyl)phenyl]propan-2-ol

InChI

InChI=1S/C10H12F3NO/c1-6(15)9(14)7-4-2-3-5-8(7)10(11,12)13/h2-6,9,15H,14H2,1H3/t6-,9+/m1/s1

InChI Key

QFQLRAJBKGOONJ-MUWHJKNJSA-N

Isomeric SMILES

C[C@H]([C@@H](C1=CC=CC=C1C(F)(F)F)N)O

Canonical SMILES

CC(C(C1=CC=CC=C1C(F)(F)F)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-pressure hydrogenation and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The amino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new catalysts and ligands.

Biology

In biological research, this compound is studied for its potential effects on various biological pathways. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It may be used in the treatment of certain diseases due to its ability to modulate biological targets.

Industry

In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its unique properties make it suitable for various applications, including as a precursor for more complex molecules.

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The compound may inhibit or activate specific enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Stereochemistry

Key structural analogs differ in phenyl substituents , stereochemistry , and additional functional groups (Table 1).

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Stereochemistry Molecular Formula Molecular Weight Key Properties
(1R,2R)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL 2-CF₃ (1R,2R) C₁₀H₁₂F₃NO ~235 (hypothetical) Electron-withdrawing CF₃ enhances stability and influences logP .
(1R,2R)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL 3,4-dimethyl (1R,2R) C₁₁H₁₇NO 179.26 Methyl groups increase hydrophobicity; lower MW due to absence of CF₃ .
(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL 4-SCF₃ (1S,2R) C₁₀H₁₂F₃NOS 265.27 Thioether group introduces sulfur, altering electronic properties and potential metabolic stability .
(1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL 2-Cl, 4-CF₃ (1S,2R) C₁₀H₁₁ClF₃NO 253.65 Chloro substituent increases steric bulk and MW; dual electron-withdrawing groups may impact reactivity .
(2S,1R)-2-Amino-3-fluoro-1-(4-iodophenyl)propan-1-ol 4-I, 3-F (2S,1R) C₉H₁₁FINO 295.09 Iodo substituent raises MW significantly; fluorine and iodine affect solubility and bioavailability .

Key Differences and Implications

Substituent Effects
  • 4-SCF₃ () introduces a sulfur atom, which may participate in hydrogen bonding or redox interactions, altering metabolic pathways . 2-Cl,4-CF₃ () combines steric hindrance and electronic effects, likely reducing rotational freedom and enhancing target binding specificity .
  • 3-Fluoro () introduces a small electronegative group, which can modulate pKa and bioavailability .
Stereochemical Considerations
  • The (1R,2R) configuration in the target compound contrasts with (1S,2R) or (2S,1R) configurations in analogs. Enantiomeric differences can drastically alter pharmacological activity; for example, (1S,2R)-configured compounds in and may exhibit divergent receptor affinities or metabolic clearance rates .
Functional Group Additions
  • Urea/Thiourea Derivatives (): Compounds like N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(1R,2R)-2-(dimethylamino)cyclohexyl]urea () incorporate urea moieties, enabling hydrogen-bond donor/acceptor interactions critical for enzyme inhibition or receptor modulation .

Biological Activity

(1R,2R)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural features, particularly the trifluoromethyl group. This compound is part of a broader class of fluorinated compounds that exhibit significant biological activities, including effects on neurotransmitter systems and potential applications in treating various disorders.

The molecular formula of this compound is C10H12F3N, with a molecular weight of 215.21 g/mol. The compound features a secondary amine and a trifluoromethyl group, which are known to influence pharmacological properties.

PropertyValue
Molecular FormulaC10H12F3N
Molecular Weight215.21 g/mol
Boiling PointNot specified
DensityNot specified
pKaNot specified

The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems. Compounds with trifluoromethyl groups have been shown to enhance the potency of drugs targeting serotonin receptors and other neurotransmitter systems. The presence of the trifluoromethyl group can increase lipophilicity, thereby enhancing the ability of the compound to cross biological membranes and interact with target sites.

Case Studies

  • Serotonin Reuptake Inhibition : Research indicates that similar compounds with trifluoromethyl substitutions exhibit increased inhibition of serotonin reuptake. This suggests potential antidepressant properties for this compound.
    • Study Findings : A study demonstrated that fluorinated analogs showed enhanced binding affinity to serotonin transporters compared to their non-fluorinated counterparts .
  • Antidepressant Activity : The stereochemistry of this compound may also play a crucial role in its antidepressant effects, as different enantiomers can exhibit varying degrees of biological activity.
    • Research Overview : A comprehensive review highlighted that chirality significantly affects the pharmacodynamics of antidepressants, where specific enantiomers may be more effective than others .

Pharmacological Applications

The potential applications of this compound include:

  • Antidepressants : Due to its structural similarity to known antidepressants and its mechanism of action on serotonin pathways.
  • Anxiolytics : Investigating its effects on anxiety-related behaviors could yield promising results.

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